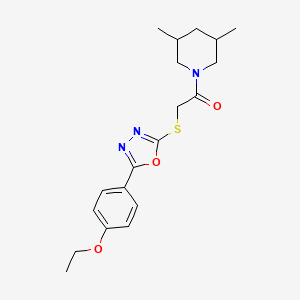

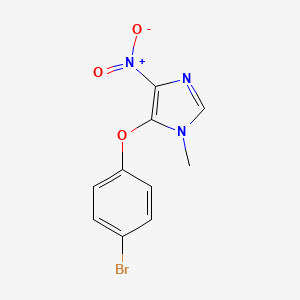

5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Bromophenoxy)-1-methyl-4-nitro-1H-imidazole is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a nitroimidazole derivative, which is a class of compounds known for their antimicrobial activity. This compound has been studied for its ability to act as a modulator of cellular signaling pathways, as well as its potential use in the development of drugs and therapies.

Scientific Research Applications

Nucleophilic Displacements and Chemical Synthesis

4(5)-Bromo- and -iodo-imidazoles, activated by adjacent nitro substituents, undergo nucleophilic displacement with various nucleophiles. These reactions are critical for synthesizing various imidazole derivatives, including those with potential biological activities. For example, the crystal and molecular structure of 5-methoxy-1-methyl-4-nitroimidazole has been determined, showcasing the importance of these reactions in understanding the chemical behavior and potential applications of imidazole derivatives in drug development and material science (Kulkarni, Grimmett, Hanton, & Simpson, 1987).

Hydrolytic Metalloenzyme Models

Research on N-alkyl-2-(hydroxymethyl)-imidazole ligands complexed with Cu2+ has provided insights into the activation of hydroxyl groups and their role in the transacylation of p-nitrophenyl picolinate. These studies contribute to understanding metalloenzyme models and the effects of micellar environments on enzymatic reactions, which is essential for designing better catalysts and understanding biological processes at the molecular level (Tagaki, Ogino, Tanaka, Machiya, Kashihara, & Yoshida, 1991).

Antimicrobial Studies

Imidazole derivatives have been studied for their antimicrobial properties. For instance, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown very good antibacterial and antifungal activity, highlighting the potential of imidazole derivatives in developing new antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).

Antioxidant Activity

The antioxidant activity of compounds derived from marine sources, including those related to imidazole derivatives, has been a subject of interest. For example, bromophenols isolated from the marine red alga Rhodomela confervoides have shown potent antioxidant activities, stronger than or comparable to known antioxidants. This research suggests the potential of these compounds in preventing oxidative stress and developing natural antioxidant supplements or pharmaceuticals (Li, Li, Gloer, & Wang, 2011).

Catalytic Reduction of Nitrophenol

Gold nanoparticles stabilized by imidazolium bromide have been used as catalysts for the reduction of nitrophenol, demonstrating excellent stability and reusability. This work highlights the potential of imidazole derivatives in environmental remediation and the development of efficient catalytic systems for industrial applications (Thawarkar, Thombare, Munde, & Khupse, 2018).

Mechanism of Action

Target of Action

A structurally similar compound, bromo-wr99210, has been found to target dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s function . This could result in disruption of nucleotide synthesis and DNA replication, affecting the growth and proliferation of cells.

Biochemical Pathways

If it indeed targets dihydrofolate reductase like bromo-wr99210, it would affect the folate pathway, which is crucial for the synthesis of nucleotides and amino acids .

Result of Action

If it inhibits dihydrofolate reductase, it could lead to a decrease in nucleotide synthesis, disrupting dna replication and cell growth .

properties

IUPAC Name |

5-(4-bromophenoxy)-1-methyl-4-nitroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEXPAPTIKHSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1OC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)